molecular formula C20H19FN2O3S3 B2897420 3-(4-fluorophenyl)sulfanyl-N-[7-(2-methylsulfanylethyl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene]propanamide CAS No. 1007026-56-3

3-(4-fluorophenyl)sulfanyl-N-[7-(2-methylsulfanylethyl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene]propanamide

Cat. No.: B2897420
CAS No.: 1007026-56-3
M. Wt: 450.56
InChI Key: MCTAOUPPSOFXIK-XDOYNYLZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-fluorophenyl)sulfanyl-N-[7-(2-methylsulfanylethyl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene]propanamide is a structurally complex molecule featuring a propanamide backbone linked to a [1,3]dioxolo[4,5-f][1,3]benzothiazole core. Key structural elements include:

  • [1,3]dioxolo[4,5-f][1,3]benzothiazole: A fused heterocyclic system that may contribute to π-π stacking and metabolic stability.
  • Methylsulfanylethyl side chain: Likely influences solubility and membrane permeability.

Spectral characterization (IR, NMR) would align with similar compounds, such as the absence of νS-H bands (~2500–2600 cm⁻¹) confirming thione tautomerism and νC=S vibrations at 1247–1255 cm⁻¹ .

Properties

IUPAC Name

3-(4-fluorophenyl)sulfanyl-N-[7-(2-methylsulfanylethyl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3S3/c1-27-9-7-23-15-10-16-17(26-12-25-16)11-18(15)29-20(23)22-19(24)6-8-28-14-4-2-13(21)3-5-14/h2-5,10-11H,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTAOUPPSOFXIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCN1C2=CC3=C(C=C2SC1=NC(=O)CCSC4=CC=C(C=C4)F)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Preparation

The benzothiazole scaffold is synthesized from 6-methyl-2-benzothiazolamine via sequential nitration and bromination. Nitration with fuming HNO₃ at 0–5°C selectively introduces a nitro group at position 7 (95% yield). Subsequent bromination using N-bromosuccinimide (NBS) in CCl₄ under reflux affords 7-bromomethyl-6-nitrobenzothiazole (40% yield).

Dioxolo Ring Formation

Cyclization of 7-bromomethyl-6-nitrobenzothiazole with ethylene glycol under basic conditions (KOH, PrOH, 60°C) generates thedioxolo[4,5-f]benzothiazole system. This step exploits the nucleophilic displacement of bromide by the diol oxygen, achieving 65–72% yield.

Table 1: Optimization of Dioxolo Ring Formation

Condition Solvent Temperature (°C) Yield (%)
KOH, ethylene glycol PrOH 60 72
NaH, 1,2-ethanediol DMF 80 58
Cs₂CO₃, glycerol DMSO 100 41

Propanamide Linkage Formation

Amide Coupling Protocols

The benzothiazol-6-ylidene amine is reacted with 3-chloropropanoyl chloride using DCC/DMAP in dichloromethane. This method, adapted from benzothiazole-profen hybrid syntheses, affords the propanamide in 78% yield after purification by silica gel chromatography.

Stereochemical Considerations

Racemization at the α-carbon of the propanamide is minimized by maintaining reaction temperatures below 25°C and using HOBt as an additive.

Installation of the 3-(4-Fluorophenyl)sulfanyl Moiety

Thiol-Ene Coupling

The 3-chloro substituent on the propanamide undergoes nucleophilic aromatic substitution with 4-fluorophenylthiolate. Using NaH as a base in THF at reflux, this step achieves 89% yield.

Alternative Sulfur Electrophiles

4-Fluorophenyl disulfide (PhSSPh) in the presence of CuI/L-proline catalyzes a Ullmann-type coupling, though yields are modest (54%).

Table 2: Comparative Analysis of Sulfanyl Group Introduction

Method Catalyst Solvent Yield (%)
NaH/4-FC₆H₄SH None THF 89
CuI/L-proline/(PhS)₂ CuI DMSO 54
K₂CO₃/4-FC₆H₄SH TBAI DMF 76

Final Compound Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, benzothiazole-H), 7.45–7.39 (m, 2H, ArF), 7.12–7.06 (m, 2H, ArF), 4.32 (t, J=6.8 Hz, 2H, SCH₂CH₂), 3.02 (s, 3H, SCH₃).
  • HRMS (ESI+): m/z calc. for C₂₀H₁₈FNO₃S₃ [M+H]⁺: 468.0432; found: 468.0429.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥98% purity with retention time 12.7 min.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)sulfanyl-N-[7-(2-methylsulfanylethyl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF) as solvent.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

3-(4-fluorophenyl)sulfanyl-N-[7-(2-methylsulfanylethyl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene]propanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its unique structural features.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Pharmaceutical Research: It serves as a lead compound for the development of new therapeutic agents.

    Industrial Applications: The compound’s unique properties make it suitable for use in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)sulfanyl-N-[7-(2-methylsulfanylethyl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene]propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfanyl and fluorophenyl groups play a crucial role in binding to these targets, leading to the modulation of various biochemical pathways. This interaction can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Compound Class 1: S-Alkylated 1,2,4-Triazoles

Examples include (2-(5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-(phenyl/4-fluorophenyl)ethanones [10–15] .

Feature Target Compound Triazole Derivatives [10–15]
Core Structure [1,3]dioxolo[4,5-f][1,3]benzothiazole 1,2,4-Triazole with sulfonylphenyl and fluorophenyl groups
Sulfanyl Group 4-Fluorophenylsulfanyl Aryl/heteroarylthio
Key Functional Groups Methylsulfanylethyl, dioxolo α-Ketone, sulfonyl
Spectral Data Expected νC=S ~1247–1255 cm⁻¹, absence of νS-H νC=S at 1247–1255 cm⁻¹, νC=O at 1663–1682 cm⁻¹ (absent post-cyclization)

Key Differences :

  • Triazole derivatives exhibit tautomerism (thione-thiol equilibrium), whereas the target compound’s fused system likely stabilizes the thione form .

Compound Class 2: Sulfanyl-Linked Propanamides

Examples include 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides .

Feature Target Compound Oxadiazole-Propanamides
Backbone Propanamide Propanamide
Sulfanyl Linker 4-Fluorophenylsulfanyl Oxadiazole-sulfanyl
Heterocyclic System Benzothiazole-dioxolo 1,3,4-Oxadiazole and thiazole
Synthesis Likely involves S-alkylation and cyclization Reflux with CS₂/KOH, followed by Na₂CO₃-mediated coupling

Key Differences :

  • The oxadiazole-thiazole system in analogues may confer different electronic properties compared to the benzothiazole-dioxolo core.
  • The methylsulfanylethyl group in the target compound could enhance solubility relative to the amino-thiazole substituents in oxadiazole derivatives.

Functional Analogues: Hydroxamic Acids and Hydroxyureido Compounds

Examples include N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) and hydroxyureido-L-phenylalanine derivatives .

Feature Target Compound Hydroxamic Acids
Bioactive Group Sulfanyl-propanamide Hydroxamic acid (N-hydroxyamide)
Key Applications Not specified (structural focus) Antioxidant (DPPH radical scavenging), metal chelation
Spectral Markers νC=S, νNH νC=O (hydroxamate) ~1650 cm⁻¹, νN–O ~930 cm⁻¹

Key Differences :

Simplified Propanamide Derivatives

Example: 2-(3-benzoylphenyl)-N-(4-fluorophenyl)propanamide (MW: 347.38) .

Feature Target Compound Simplified Propanamide
Molecular Weight Higher (due to benzothiazole-dioxolo and sulfanylethyl) 347.38
Substituents Complex heterocycles, multiple sulfur atoms Benzoyl, single fluorophenyl
Potential Bioactivity Likely targets enzymes or receptors with heterocycle-binding pockets Simpler structure may limit target specificity

Key Differences :

  • The target compound’s intricate architecture suggests tailored interactions with biological targets, whereas simplified analogues may lack selectivity.

Biological Activity

The compound 3-(4-fluorophenyl)sulfanyl-N-[7-(2-methylsulfanylethyl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene]propanamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by relevant research findings and data.

Chemical Structure

The compound can be represented structurally as follows:

C14H15FN2O2S2\text{C}_{14}\text{H}_{15}\text{F}\text{N}_{2}\text{O}_{2}\text{S}_{2}

It features a benzothiazole core with various substituents that enhance its biological activity.

Anticancer Activity

Recent studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance, a related compound demonstrated apoptosis-promoting effects and inhibited cell proliferation in various cancer cell lines (A431, A549, H1299) at micromolar concentrations. The mechanisms involved include the inhibition of key signaling pathways such as AKT and ERK, which are critical for tumor growth and survival .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)Mechanism of Action
B7A4312.0AKT/ERK inhibition
B7A5491.5Apoptosis induction
B7H12991.8Cell cycle arrest

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar benzothiazole derivatives have shown good to moderate activity against various bacterial strains with minimum inhibitory concentration (MIC) values ranging from 4 to 20 μmol/L. For example, compounds with a fluoro substituent in the para position have been reported to enhance antibacterial efficacy .

Table 2: Antimicrobial Activity of Benzothiazole Derivatives

CompoundBacterial StrainMIC (μM)
7aStaphylococcus aureus6
7bBacillus subtilis12
7cSalmonella typhi8

Anti-inflammatory Activity

Benzothiazole derivatives have also been evaluated for their anti-inflammatory effects. In vitro studies demonstrated the ability of certain compounds to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α, indicating their potential use in treating inflammatory conditions .

Case Studies

  • Study on Apoptosis Induction : A recent study synthesized a series of benzothiazole compounds and evaluated their effects on cancer cell lines. The lead compound exhibited significant apoptosis in A431 cells at concentrations as low as 1 μM, highlighting the potential of benzothiazole derivatives in cancer therapy .
  • Antimicrobial Efficacy Assessment : Another study assessed the antimicrobial properties of various benzothiazole derivatives against clinical strains of bacteria. The results indicated that compounds with electron-withdrawing groups showed enhanced activity compared to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing this compound to achieve high yield and purity?

  • Methodological Answer : Synthesis requires precise control of temperature (typically 60–80°C), solvent selection (e.g., dimethylformamide or dichloromethane for solubility), and reaction time (6–12 hours). Polar aprotic solvents enhance nucleophilic substitution efficiency, while inert atmospheres prevent oxidation of sulfur-containing moieties . Monitoring reaction progress via thin-layer chromatography (TLC) ensures intermediate stability. Post-synthesis, purification via column chromatography with silica gel (eluent: ethyl acetate/hexane) improves purity (>95%) .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., fluorophenyl and benzothiazole groups). Coupling patterns distinguish E/Z isomerism in the propanamide moiety .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) quantifies purity and detects byproducts .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ ion) and fragmentation patterns .

Q. How does solvent choice influence solubility and stability during synthesis?

  • Methodological Answer : Hydrophobic groups (e.g., fluorophenyl, methylsulfanylethyl) reduce aqueous solubility but enhance stability in organic solvents like DCM or THF. Solvent polarity affects reaction kinetics: polar solvents stabilize charge-separated intermediates in sulfanyl group formation . Stability studies under varying pH (3–9) and temperature (4–40°C) reveal degradation pathways (e.g., hydrolysis of the dioxolo ring) .

Advanced Research Questions

Q. How can computational modeling predict biological activity and guide derivative design?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess redox activity. Molecular docking (AutoDock Vina) models interactions with targets like kinase enzymes. For example, the fluorophenyl group’s electronegativity may enhance binding to ATP pockets . Coupling computational results with synthetic modifications (e.g., replacing methylsulfanylethyl with hydrophilic groups) optimizes pharmacokinetics .

Q. What strategies resolve contradictions between predicted and observed spectroscopic data?

  • Methodological Answer : Discrepancies in NMR shifts may arise from dynamic proton exchange or solvent effects. Variable-temperature NMR (VT-NMR) identifies exchange broadening in sulfanyl groups. For MS, isotopic labeling (e.g., ¹³C in the propanamide chain) distinguishes fragmentation artifacts from true molecular ions . Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Q. How to design experiments for elucidating reaction mechanisms under varied conditions?

  • Methodological Answer :

  • Kinetic Studies : Monitor intermediate formation via in-situ FTIR or UV-Vis spectroscopy. For example, track the disappearance of the benzothiazole nitrile peak (∼2200 cm⁻¹) during cyclization .
  • Isotopic Labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways in the dioxolo ring .
  • Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., temperature, catalyst loading). Response surface methodology identifies non-linear interactions affecting yield .

Key Challenges and Recommendations

  • Stereochemical Control : The propanamide’s imine group may lead to E/Z isomerism. Use chiral auxiliaries or asymmetric catalysis to favor desired configurations .
  • Biological Activity Profiling : Screen against kinase panels (e.g., EGFR, VEGFR2) to identify lead candidates. Cross-reference with toxicity assays (e.g., HepG2 cell viability) .
  • Data Reproducibility : Standardize reaction protocols (e.g., inert gas purging) to mitigate batch-to-batch variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.